molecular formula C7H5N3O6 B1618595 2,3,5-Trinitrotoluene CAS No. 609-74-5

2,3,5-Trinitrotoluene

Cat. No. B1618595
CAS RN: 609-74-5
M. Wt: 227.13 g/mol
InChI Key: DGSCKRLVSINLST-UHFFFAOYSA-N
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Description

2,3,5-Trinitrotoluene (2,3,5-TNT) is an organic compound with the chemical formula C7H5N3O6. It is a yellow-orange crystalline solid that is used as an explosive. It is one of the most widely used explosives in the world, and has been used in a variety of applications, ranging from military to industrial. 2,3,5-TNT is an important component of many explosive mixtures, and is often used as a primary explosive in military and industrial applications.

Scientific Research Applications

  • Biodegradation and Biotransformation of Explosives : TNT is known to biotransform under aerobic and anaerobic conditions to aminodinitrotoluenes, which further biotransform into other products. However, complete mineralization of TNT is challenging, and no biomineralization-based technologies have been successful so far (Hawari et al., 2000).

  • Sediment-Mediated Reduction : In sediment-water systems, TNT is rapidly transformed under both anaerobic and aerobic conditions to aromatic (poly)amines, demonstrating its interaction with environmental matrices (Elovitz & Weber, 1999).

  • Electrochemical Reduction and Sensing : Research in electrochemical and computational methods has detailed the reduction pathways of TNT. This knowledge is crucial for developing sensitive methods for TNT detection at trace levels (Chua, Pumera & Rulíšek, 2012).

  • Phytoremediation Potential : Studies have explored the potential use of plants like vetiver grass for the phytoremediation of TNT, suggesting an environmentally friendly solution for cleaning contaminated sites (Makris et al., 2007).

  • Polymers and Condensation Monomers : The conversion of TNT into condensation monomers and their application in the synthesis of aromatic polymers has been investigated, showing potential for industrial applications (Rusanov et al., 2003).

  • Environmental Toxicity and Embryogenesis : The developmental toxicity of TNT has been studied in zebrafish embryos, revealing its potential impacts on heart formation and circulation, and providing insights into the toxicological profile of TNT (Eum et al., 2016).

  • Advanced Wastewater Treatment Technologies : Research on novel catalytic-ceramic-fillers in coupled systems has shown promise in treating TNT manufacturing wastewater, offering solutions to mitigate its environmental and health impacts (Wu et al., 2015).

  • Detection of Nitrated Explosives in Soils : Techniques have been developed for the in situ detection and quantitation of explosives contamination in soils, utilizing thermal decomposition and amperometric gas sensors (Buttner et al., 1997).

properties

IUPAC Name

1-methyl-2,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSCKRLVSINLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209736
Record name Benzene, 1-methyl-2,3,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609-74-5
Record name 2,3,5-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-2,3,5-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2,3,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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